molecular formula C9H6Br2FN3 B2416128 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 320424-28-0

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B2416128
CAS No.: 320424-28-0
M. Wt: 334.974
InChI Key: GVAUUMTWEGFRGT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a fluorophenyl group at position 1, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorophenyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

    Biological Research: It is used as a tool compound in biological studies to investigate the effects of triazole derivatives on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-fluorobenzene: A similar compound with a fluorobenzene ring and two bromine atoms, but lacking the triazole ring.

    3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole: A closely related compound with a fluorophenyl group at a different position.

Uniqueness

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of bromine, fluorophenyl, and triazole moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-1-[(4-fluorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAUUMTWEGFRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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